molecular formula C12H11N3OS B4190309 (6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)(phenyl)methanone

(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)(phenyl)methanone

Cat. No. B4190309
M. Wt: 245.30 g/mol
InChI Key: NCUAZNBOULEUMH-UHFFFAOYSA-N
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Description

“(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)(phenyl)methanone” is a compound that belongs to the class of 1,2,4-triazoles . It’s a part of a group of molecules that have been synthesized as potential anticancer agents . Another compound in this class, compound 6, has been found to have a high decomposition temperature, a high density, low sensitivities, and a decent detonation performance .


Synthesis Analysis

The synthesis of similar compounds involves the [2+3]-cyclocondensation reaction of 1,2,4-triazole-3 (5)-thiol with N-arylmaleimides or with monochloroacetic acid and oxocompounds . The resulting compounds were synthesized as possible anticancer agents .


Molecular Structure Analysis

The molecular structure of these compounds was determined by (1)H NMR, (13)C NMR and X-ray analysis . The structure-activity relationship of these compounds indicates that phenyl groups at the C-3 position play a crucial role in exerting high activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the [2+3]-cyclocondensation reaction of 1,2,4-triazole-3 (5)-thiol with N-arylmaleimides or with monochloroacetic acid and oxocompounds .


Physical And Chemical Properties Analysis

Compound 6, which is similar to the compound , has a high decomposition temperature (Td = 324.5 °C), a high density (ρ = 1.859 g cm –3), low sensitivities (IS > 40 J; FS > 360 N), and a decent detonation performance (Dv = 8406 m s –1; P = 29.2 GPa) .

properties

IUPAC Name

(6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-8-7-15-11(13-14-12(15)17-8)10(16)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUAZNBOULEUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=NN=C2S1)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)(phenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)(phenyl)methanone
Reactant of Route 2
(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)(phenyl)methanone
Reactant of Route 3
(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)(phenyl)methanone
Reactant of Route 4
(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)(phenyl)methanone
Reactant of Route 5
(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)(phenyl)methanone
Reactant of Route 6
(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)(phenyl)methanone

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